4-(2-aminoethyl)-5-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one
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Description
4-(2-aminoethyl)-5-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C11H12FN3O and its molecular weight is 221.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Approaches : A study focused on the synthesis of various pyrazole compounds, including those with a fluoro-substituted phenyl ring, using a method involving the condensation of chalcones with hydrazine hydrate. This approach highlights the chemical versatility and potential applications of such compounds in research (Loh et al., 2013).
Structural Analysis : Another study discussed the structural characterization of similar compounds, emphasizing the importance of understanding molecular geometry and conformation in scientific research. The study utilized techniques like single crystal diffraction for detailed structural insights (Kariuki et al., 2021).
Pharmaceutical and Biological Potential
Pharmaceutical Applications : A research paper described the synthesis and computational evaluation of pyrazole derivatives, highlighting their potential pharmaceutical applications. The study explored the reactivity of these compounds and suggested their potential as inhibitors for specific enzymes (Thomas et al., 2018).
Antimicrobial Activity : Research has been conducted on the synthesis of pyrazoline and amino cyanopyridine derivatives, focusing on their antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Dangar et al., 2014).
Catalytic and Sensor Applications
Catalytic Use : A study discussed the use of pyrazole derivatives in catalyzing the synthesis of various organic compounds, indicating potential applications in chemical synthesis and industrial processes (Maleki & Ashrafi, 2014).
Sensor Development : The use of pyrazole-based compounds as fluorescent chemosensors for metal ions was explored in one study, suggesting their application in environmental monitoring and analytical chemistry (Asiri et al., 2018).
Properties
IUPAC Name |
4-(2-aminoethyl)-5-(4-fluorophenyl)-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c12-8-3-1-7(2-4-8)10-9(5-6-13)11(16)15-14-10/h1-4H,5-6,13H2,(H2,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJAEYUXNNVSED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)NN2)CCN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.